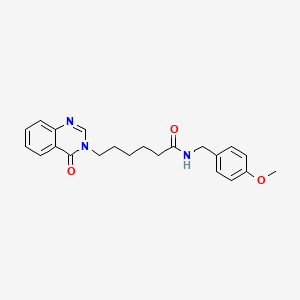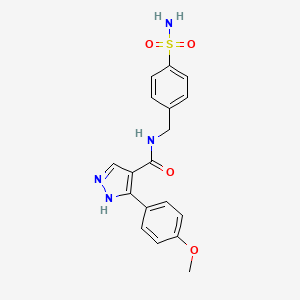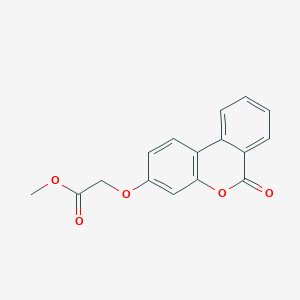
N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a methoxybenzyl group, which can influence its chemical properties and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Attachment of the Hexanamide Chain: The hexanamide chain can be introduced via amide bond formation using coupling reagents like EDCI or DCC.
Introduction of the Methoxybenzyl Group: This step often involves nucleophilic substitution reactions where the methoxybenzyl group is attached to the quinazolinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO₄ can be used.
Reduction: Reagents like NaBH₄ or LiAlH₄ are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
科学的研究の応用
N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)pentanamide
- N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)butanamide
- N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)heptanamide
Uniqueness
N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is unique due to its specific chain length and the presence of the methoxybenzyl group, which can significantly influence its chemical properties and biological activities compared to its analogs.
特性
分子式 |
C22H25N3O3 |
|---|---|
分子量 |
379.5 g/mol |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]-6-(4-oxoquinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C22H25N3O3/c1-28-18-12-10-17(11-13-18)15-23-21(26)9-3-2-6-14-25-16-24-20-8-5-4-7-19(20)22(25)27/h4-5,7-8,10-13,16H,2-3,6,9,14-15H2,1H3,(H,23,26) |
InChIキー |
NEXZYZAFTLAXKM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~4~-[2-(1H-indol-3-yl)ethyl]-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B14957448.png)

![N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine](/img/structure/B14957455.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14957459.png)

![3-(3-chloro-4-methylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14957470.png)
![2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)acetamide](/img/structure/B14957481.png)
![8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B14957485.png)
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B14957490.png)
![[2-(2-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14957498.png)
![N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B14957510.png)

![2-(1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14957536.png)

